di-methyl N,N-di-boc-glutamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H29NO8 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChI Key |
HBLHIKXVNJAQQJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Di Methyl N,n Di Boc Glutamate and Its Precursors
Strategies for Di-Boc Protection of the Alpha-Amino Group in Glutamate (B1630785) Derivatives
The protection of the primary amino group of glutamic acid and its derivatives with two tert-butoxycarbonyl (Boc) groups is a critical transformation for preventing unwanted side reactions and for activating the molecule for further modifications, such as in the synthesis of N,N-di-Boc-glutamate gamma-semialdehydes. nih.gov This di-protection strategy enhances the steric bulk around the nitrogen atom, influencing the molecule's reactivity and conformation.
Sequential Boc Group Introduction to the Alpha-Amino Center
The sequential introduction of two Boc groups is a common, step-wise approach. The first step typically involves the formation of the mono-N-Boc derivative, a standard procedure in peptide chemistry. peptide.comspringernature.com This is generally achieved by reacting the glutamate derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The resulting N-Boc-glutamate is a stable intermediate that can be isolated and purified before the introduction of the second Boc group.
The subsequent addition of the second Boc group to the mono-protected amine is more challenging due to the decreased nucleophilicity of the nitrogen atom. This step often requires more forcing conditions or the use of highly reactive Boc-donating reagents. The synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, for instance, highlights that proper protection of the α-nitrogen is crucial for subsequent reactions, implying the stability and importance of the di-Boc moiety. organic-chemistry.org
One-Pot Protection Techniques for N,N-Di-Boc-Glutamate Synthesis
One-pot procedures offer an efficient alternative to sequential methods by avoiding the isolation of the mono-Boc intermediate. While specific one-pot syntheses for N,N-di-Boc-glutamate are specialized, related methodologies for other amino compounds suggest feasible pathways. For example, one-pot tandem reductive amination followed by N-Boc protection has been successfully used to create N-Boc protected secondary amines. nih.gov Adapting such a concept to the double N-Boc protection of a primary amine like glutamate would involve carefully controlled reaction conditions to drive the reaction to completion. Often, the formation of N,N-di-t-Boc derivatives is considered a side product to be avoided during mono-protection, but by adjusting stoichiometry and reaction parameters, it can be made the primary outcome. organic-chemistry.org Review articles focused on the synthesis of N,N-di-Boc-glutamate aldehydes confirm that various strategies are employed starting from glutamic acid to achieve these key building blocks. nih.gov
Evaluation of Catalysts and Reagents for Efficient Di-Boc Formation
The efficiency of di-Boc formation is highly dependent on the choice of reagents and catalysts. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing Boc groups. organic-chemistry.org The selection of the base and solvent system is critical for optimizing the reaction.
Several catalytic systems have been developed to improve the efficiency and chemoselectivity of N-Boc protection. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient, reusable catalyst for N-tert-butoxycarbonylation under solvent-free conditions. organic-chemistry.org Another approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, which promotes chemoselective mono-N-Boc protection and can be recycled. organic-chemistry.org While these are often optimized for mono-protection, modifications in reaction conditions could favor the formation of the di-protected product.
The table below summarizes various reagents and catalysts used in Boc protection strategies.
| Catalyst/Reagent | Substrate Type | Key Features | Reference |
| Boc₂O / Base | Amines, Amino Acids | Standard, widely used method for mono-protection. | organic-chemistry.org |
| HClO₄–SiO₂ | Amines | Highly efficient, reusable, solvent-free conditions. | organic-chemistry.org |
| HFIP | Amines | Recyclable catalyst/solvent, high chemoselectivity for mono-protection. | organic-chemistry.org |
| Bredereck's Reagent | Glutarimide | Used prior to Boc addition on an imide nitrogen. | beilstein-journals.org |
| SmCl₃ | Hydroxyl Protecting Groups | Noted for chemoselective removal of Boc, indicating its interaction with the group. | organic-chemistry.org |
Esterification Protocols for Alpha- and Gamma-Carboxylates to Form Dimethyl Esters
The conversion of the α- and γ-carboxylic acid functionalities of N,N-di-Boc-glutamate into their corresponding dimethyl esters is a key step in the synthesis of the final target compound. This transformation can be achieved through various methods, ranging from classical acid catalysis to more modern, selective protocols.
Optimized Methyl Esterification Methods
Several methods have been optimized for the efficient esterification of amino acid derivatives. A straightforward approach involves the reaction with methyl iodide (MeI) in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. This method has been used to convert N-Boc-β³-amino acids to their methyl esters in high yield. nih.govrsc.org
Another powerful technique is the use of diazomethane (B1218177) (CH₂N₂), which provides rapid and clean conversion of carboxylic acids to methyl esters, although its toxicity and explosive nature require careful handling. beilstein-journals.org For large-scale applications, methods involving an alcohol (methanol) and an acid catalyst are common. An older but effective method for preparing γ-monoesters of glutamic acid involves reacting the amino acid with a lower aliphatic alcohol and a substantially anhydrous mineral acid, such as sulfuric acid. google.com
The table below details some optimized esterification methods.
| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
| MeI / K₂CO₃ | Acetone | Reflux | 85% (over two steps) | nih.gov |
| Diazomethane (CH₂N₂) | - | - | - | beilstein-journals.org |
| Ethanol / H₂SO₄ | Ethanol | 45°C, 4 hours | 86% (for γ-monoester) | google.com |
| Alkyl Halides / TMG | NMP, DMI | Room Temp, 3 hours | up to 98.6% (for polymer) | mdpi.com |
Comparative Analysis of Selective Esterification Strategies
Achieving selective esterification of either the α- or γ-carboxylate is often a necessary precursor to synthesizing specifically functionalized glutamate derivatives. Different strategies exploit the subtle differences in steric hindrance and electronic properties between the two carboxyl groups.
A notable example of high selectivity involves an autocatalytic process using CuCl₂ as a promoter for the esterification of L-glutamic acid with benzyl (B1604629) alcohol. This method achieves 100% selectivity for the γ-benzyl ester with a yield of 95.3%. epa.gov This highlights the potential of metal catalysts to direct the reaction to a specific site.
The Mitsunobu reaction offers another route to selective esterification. N-Boc-L-glutamic acid α-tert-butyl ester can be selectively esterified at the γ-position with allyl alcohol using diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine. rsc.org This reaction proceeds under mild conditions and is highly selective, driven by the specific mechanism of the Mitsunobu reaction.
In contrast, classical methods using an alcohol and a mineral acid can also be tuned for selectivity. By controlling the reaction time (2 to 6 hours), it is possible to favor the formation of the γ-monoester of glutamic acid. google.com These methods provide a toolbox for the synthetic chemist to selectively or exhaustively esterify the carboxyl groups of glutamate, enabling the synthesis of complex derivatives like di-methyl N,N-di-Boc-glutamate.
Synthesis of Key Intermediates Preceding this compound Formation
Preparation of N-Mono-Boc-Glutamate Diesters as Precursors
The most common precursor for the di-Boc derivative is the N-mono-Boc-glutamate diester. A prevalent method for its synthesis is a two-step process starting from L-glutamic acid. Initially, L-glutamic acid undergoes Fischer esterification, typically by reacting it with methanol (B129727) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). researchgate.netgoogle.com This step yields the dimethyl ester hydrochloride salt. google.com Subsequently, the amino group is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to afford the N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester (N-mono-Boc-glutamate dimethyl ester). google.com
Alternative strategies offer different advantages. Biocatalytic routes, for example, can provide high selectivity. The use of the protease Alcalase has been shown to catalyze the α-selective benzyl esterification of N-Boc L-glutamic acid, resulting in an 81% yield of the corresponding α-benzyl ester. frontiersin.org Another approach involves the regioselective ring-opening of N-Boc pyroglutamates. This reaction, often catalyzed by potassium cyanide (KCN), allows for the synthesis of dissymmetrical α- and γ-glutamate diesters with various alcohols, proceeding without racemization at the chiral center. doi.orgresearchgate.net
Table 1: Selected Synthetic Methods for N-Mono-Boc-Glutamate Esters
| Starting Material | Key Reagents | Product | Key Features | Source(s) |
|---|---|---|---|---|
| L-Glutamic Acid | 1. Methanol, SOCl₂ 2. (Boc)₂O, Base | N-Boc-L-glutamic acid dimethyl ester | Robust, scalable, two-step chemical synthesis. | google.com |
| N-Boc L-Glutamic Acid | Alcalase, Benzyl Alcohol | N-Boc-L-glutamic acid α-benzyl ester | High α-selectivity (81% yield); enzymatic method. | frontiersin.org |
| N-Boc Pyroglutamate (B8496135) | Alcohol, KCN, THF | Mixed α,γ-Glutamate Diesters | Regioselective ring-opening; preserves chirality. | doi.orgresearchgate.net |
Utilization of Weinreb Amides in the Synthetic Pathway to this compound Derivatives
Weinreb amides (N-methoxy-N-methylamides) are highly valuable synthetic intermediates known for their ability to react with organometallic reagents to produce ketones or with hydrides to yield aldehydes, famously avoiding the over-addition problems common with other acyl compounds like esters or acid chlorides. wikipedia.orgnih.govuniv-amu.fr This controlled reactivity is due to the formation of a stable, chelated tetrahedral intermediate. wikipedia.org
In the context of glutamate derivatives, this methodology is particularly useful for synthesizing glutamate semialdehydes, which are versatile building blocks. A crucial aspect of this pathway is the protection state of the nitrogen atom. Research has shown that preparing the N,N-di-Boc protected glutamate is essential for the selective reduction of the ester to the aldehyde. researchgate.net The introduction of the second Boc group significantly reduces the nucleophilicity of the nitrogen atom, preventing the formation of a mixture of products during the reduction step. researchgate.net
Therefore, a synthetic pathway to a di-Boc-glutamate derivative, such as the corresponding semialdehyde, could involve converting the γ-carboxylic acid of N,N-di-Boc-glutamic acid α-methyl ester into a Weinreb amide. Subsequent reduction of this amide with a reagent like diisobutylaluminium hydride (DIBAL-H) would furnish the desired N,N-di-Boc-glutamate semialdehyde with high fidelity. researchgate.netresearchgate.net
Optimization of Reaction Conditions and Process Development for this compound
The synthesis of this compound from its mono-Boc precursor, and its subsequent transformations, requires careful optimization of reaction parameters to ensure high efficiency, purity, and yield.
Influence of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent is critical and depends on the specific reaction step. For the initial N-mono-Boc protection of dimethyl glutamate hydrochloride, a biphasic system of ethyl acetate (B1210297) and water is effective, allowing for the reaction with (Boc)₂O and easy separation post-reaction. google.com For subsequent modifications that may involve strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS), anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are required to maintain the reactivity of the base and stabilize anionic intermediates. orgsyn.org The use of THF is crucial in reactions like the stereoselective allylation of N-Boc L-glutamate dimethyl ester. orgsyn.orgresearchgate.net Dichloromethane (B109758) is another common solvent, used for reactions like palladium-catalyzed carbonylations. nih.gov The selection of an appropriate solvent system is thus tailored to the reagents being used and the intermediates being formed, directly impacting reaction success and product selectivity.
Impact of Temperature and Stoichiometry on Yields and Product Purity
Temperature control is a paramount factor in achieving high selectivity and yield. In the synthesis of precursors, esterification is often performed at elevated temperatures (e.g., 38-40 °C) to drive the reaction to completion, while the initial addition of reactive reagents like thionyl chloride may be done at cooler temperatures (10-12 °C) to control the reaction rate. google.com For reactions involving the formation of stereocenters, precise temperature control is even more critical. For instance, the allylation of the lithium dienolate of dimethyl N-Boc L-glutamate must be maintained at -78 °C to achieve high anti-selectivity. orgsyn.org
Stoichiometry also plays a direct role in product purity. Using an excess of reagents can lead to the formation of unwanted byproducts. In the aforementioned allylation, increasing the equivalents of LiHMDS (from 2.2 to 2.3) and allyl bromide (3.0) was found to increase the formation of a self-condensation byproduct. orgsyn.org Careful control over the molar ratios of the substrate, base, and electrophile is therefore essential for maximizing the yield of the desired product and simplifying purification.
Table 2: Effect of Stoichiometry on Byproduct Formation in Allylation of Dimethyl N-Boc L-Glutamate
| Equivalents of LiHMDS | Equivalents of Allyl Bromide | Reaction Time at -78 °C | Yield of Self-Condensed Byproduct | Source(s) |
|---|---|---|---|---|
| 2.2 | 3.0 | 4.5 h | 8.1% | orgsyn.org |
| 2.3 | 3.0 | 3.0 h | 8.3% | orgsyn.org |
Methodologies for Minimization of Byproduct Formation and Enhancement of Reaction Yields
Several strategic methodologies are employed to minimize byproducts and enhance yields. One of the most significant is the use of the N,N-di-Boc protecting group strategy itself. The second Boc group serves to decrease the nitrogen's nucleophilicity, which is crucial for preventing side reactions in subsequent steps, such as the reduction of an ester to an aldehyde. researchgate.net
Another key strategy is the use of specific intermediates, like Weinreb amides, which are designed to prevent the common byproduct of over-addition during reactions with organometallic reagents. wikipedia.org Additionally, maintaining the stereochemical integrity of the molecule is a form of yield enhancement, as it prevents the loss of material to unwanted diastereomers. This is achieved through careful selection of reagents and conditions, such as using N-Boc protecting groups which can lead to highly stereoselective additions to the glutamate backbone. researchgate.net Finally, precise control over reaction stoichiometry and temperature, as discussed previously, is a fundamental tool for preventing side reactions like self-condensation. orgsyn.org
Scalable Synthesis and Implications for Gram-Scale and Industrial Research Applications of this compound
The transition from laboratory-scale synthesis to gram-scale and industrial research applications for complex molecules like this compound necessitates robust, reproducible, and economically viable synthetic methodologies. The scalability of its synthesis is intrinsically linked to the efficient production of its precursors and the strategic use of protecting groups that ensure high yields and purity in subsequent reactions.
Rationale for Di-Boc Protection in Scalable Synthesis
In the synthesis of complex molecules derived from glutamic acid, the introduction of a second tert-butyloxycarbonyl (Boc) group to form the N,N-di-Boc derivative is a critical step. This strategy is essential to minimize the nucleophilicity of the nitrogen atom. researchgate.net This suppressed reactivity is crucial in multi-step syntheses, particularly when strong bases or nucleophilic reagents are used in subsequent transformations. For instance, during the selective reduction of the ester group to an aldehyde, the di-Boc protection prevents unwanted side reactions involving the nitrogen atom, which would otherwise lead to a mixture of products and complicate purification on a larger scale. researchgate.net This enhanced stability makes this compound a more reliable and predictable building block in industrial research settings.
Scalable Synthesis of the Mono-Boc Precursor
The industrial production of this compound relies on the availability of its precursor, dimethyl N-tert-butoxycarbonyl-L-glutamate. Patented, scalable methods have been developed to produce this precursor with high purity and yield. A common industrial approach involves a "one-pot method" which avoids the isolation of the intermediate L-glutamic acid dimethyl ester hydrochloride as a solid, thereby reducing raw material usage and operational costs. google.com
The process typically starts with the esterification of L-glutamic acid, followed by the introduction of the Boc protecting group using di-tert-butyl dicarbonate in a suitable solvent like ethyl acetate. google.com The use of recyclable solvents is a key consideration for environmentally responsible industrial-scale production. google.com The scalability of this process has been demonstrated in pilot-scale experiments, proving its viability for large-scale manufacturing. google.com
| Scale | Final Product Weight | Purity | Yield | Reference |
| Lab Scale | 500 g | 99.5% | 89% | google.com |
| Pilot Scale | 12.38 kg | 99.8% | 89.5% | google.com |
Table 1: Comparison of Laboratory and Pilot-Scale Synthesis of Dimethyl N-tert-butoxycarbonyl-L-glutamate. google.com
Gram-Scale Production and Purification
Once the mono-Boc precursor is obtained, the second Boc group is introduced to yield this compound. The subsequent handling and purification of this compound on a gram-scale are critical for its use in research applications. Procedures developed for structurally related glutamate derivatives provide a clear blueprint for these processes. orgsyn.org
For gram-scale laboratory work, purification is often achieved through column chromatography. orgsyn.org The crude product, after evaporation of the reaction solvents, is typically adsorbed onto silica gel and loaded onto a chromatography column. orgsyn.org A solvent system, such as a mixture of ethyl acetate and hexanes, is used to elute the pure compound. orgsyn.org
| Parameter | Specification | Purpose | Reference |
| Column Dimensions | 5 cm ID × 30 cm | Accommodate gram-scale quantities | orgsyn.org |
| Stationary Phase | Silica Gel (60 g) | Separation of product from impurities | orgsyn.org |
| Loading Method | Dry loading via adsorption onto silica gel (5 g) | Ensures even separation and prevents band broadening | orgsyn.org |
| Eluent | 5% v/v ethyl acetate/hexanes | To effectively separate the target compound | orgsyn.org |
Table 2: Example of a Gram-Scale Column Chromatography Setup for a Protected Glutamate Ester. orgsyn.org
Implications for Industrial Research
The availability of scalable synthetic routes for this compound has significant implications for industrial research and development. Its primary value lies in its role as a key chiral building block for the synthesis of more complex, high-value bioactive compounds. researchgate.net
For example, the di-Boc protected intermediate is used in the synthesis of methyl (S)-2-di-tert-butoxycarbonylamino-5-oxo-pentanoate, a crucial aldehyde intermediate. researchgate.net This aldehyde is a versatile synthon used in Wittig reactions to create unnatural amino acids and other pharmacologically active molecules, such as the tissue transglutaminase (TG2) inhibitor ZED1227, which was developed for the treatment of celiac disease. researchgate.net
The robustness of the di-Boc protecting groups ensures that the compound can withstand a variety of reaction conditions, making it an ideal starting material for long synthetic sequences common in pharmaceutical and agrochemical research. researchgate.netexactitudeconsultancy.com The high purity (≥98%) achievable through scalable methods is critical for these applications, as regulatory standards in the pharmaceutical industry demand precisely defined and pure ingredients. exactitudeconsultancy.com The development of efficient, cost-effective, and environmentally conscious manufacturing processes for this compound and its precursors directly supports innovation and the pipeline of new chemical entities in these industries. google.comexactitudeconsultancy.com
Reactivity Profiles and Diverse Transformations of Di Methyl N,n Di Boc Glutamate
Selective Deprotection Strategies of Boc and Methyl Ester Moieties
The differential reactivity of the Boc and methyl ester protecting groups in di-methyl N,N-di-Boc-glutamate allows for controlled, stepwise deprotection, a key strategy in the synthesis of complex molecules.
Selective Boc Group Removal from N,N-Di-Boc-Protected Systems
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. jk-sci.comfishersci.co.ukmasterorganicchemistry.com In N,N-di-Boc-protected systems like this compound, selective removal of one Boc group can be achieved, which is a valuable strategy for subsequent functionalization of the resulting mono-Boc protected amine.
Standard conditions for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.ukmasterorganicchemistry.com The generally accepted mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. masterorganicchemistry.comsemanticscholar.org
Selective mono-deprotection of di-Boc compounds can be challenging but has been achieved through careful control of reaction conditions. For instance, thermal deprotection in a continuous flow system has demonstrated the ability to selectively remove one Boc group by controlling the temperature and residence time. acs.org Additionally, certain Lewis acids have been shown to facilitate the selective removal of Boc groups. For example, ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary ones intact, and montmorillonite (B579905) K10 clay can selectively deprotect aromatic N-Boc groups in the presence of aliphatic N-Boc groups. jk-sci.com Bismuth(III) trichloride (B1173362) has also been used for the selective deprotection of N-Boc groups under mild conditions, preserving other acid-sensitive groups. researchgate.net
| Reagent/Condition | Selectivity | Reference |
| Trifluoroacetic acid (TFA) | General Boc deprotection | jk-sci.commasterorganicchemistry.com |
| Thermal (Continuous Flow) | Selective mono-deprotection | acs.org |
| ZnBr₂ | Selective for secondary N-Boc | jk-sci.com |
| Montmorillonite K10 | Selective for aromatic N-Boc | jk-sci.com |
| Bismuth(III) trichloride | Selective N-Boc deprotection | researchgate.net |
| Oxalyl chloride in methanol (B129727) | Mild, selective N-Boc deprotection | nih.gov |
Differential Ester Hydrolysis and Transesterification Reactions
The methyl ester groups of this compound offer another site for selective modification. Differential hydrolysis or transesterification of the α- and γ-esters can be achieved, although it often requires carefully chosen reagents and conditions to avoid competing reactions.
Selective hydrolysis of one ester group in the presence of another is a common challenge in organic synthesis. For glutamate (B1630785) derivatives, the γ-ester is generally more sterically accessible and can sometimes be selectively hydrolyzed or transesterified under carefully controlled conditions. However, the electronic effects of the N,N-di-Boc group can influence the reactivity of the α-ester.
Research has shown that dianions derived from N-Boc protected glutamic acid esters can undergo stereoselective reactions. researchgate.net While this study focused on alkylation, the generation of such intermediates highlights the potential for differential reactivity between the two ester positions. Specific conditions for selective hydrolysis often involve the use of enzymatic methods or carefully titrated amounts of base at low temperatures to favor the reaction at the more accessible γ-position.
Transesterification, the conversion of one ester to another, can also be employed. This reaction is typically catalyzed by an acid or a base and driven by the use of a large excess of the desired alcohol. Selective transesterification would follow similar principles to selective hydrolysis, exploiting the steric and electronic differences between the α- and γ-positions.
Reactions Involving the Alpha-Carbon and Gamma-Side Chain Functionalities
The carbon skeleton of this compound provides multiple avenues for functionalization, particularly at the α-carbon and the γ-side chain. These modifications are key to synthesizing a wide range of amino acid derivatives.
Formation of Gamma-Semialdehydes from this compound Derivatives
A crucial transformation of this compound is the selective reduction of the γ-methyl ester to the corresponding γ-semialdehyde, also known as methyl (S)-2-(di-tert-butoxycarbonylamino)-5-oxopentanoate. researchgate.net This aldehyde is a versatile intermediate for the synthesis of various unnatural amino acids. researchgate.netnih.gov
The selective reduction is typically achieved using a sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this purpose. researchgate.netresearchgate.net The reaction is carefully controlled to prevent over-reduction to the alcohol. The presence of the two Boc groups on the nitrogen atom is essential to prevent side reactions and ensure a clean conversion to the aldehyde. researchgate.net The resulting glutamic acid γ-semialdehyde is a stable compound that can be isolated and used in subsequent reactions. researchgate.net
| Reagent | Product | Key Features | Reference |
| Diisobutylaluminium hydride (DIBAL-H) | Glutamic acid γ-semialdehyde | Selective reduction of γ-ester | researchgate.netresearchgate.net |
Reductive Amination Reactions of Aldehyde Intermediates Derived from this compound
The γ-semialdehyde obtained from the reduction of this compound is a valuable precursor for introducing new nitrogen-containing functionalities via reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine, followed by reduction to the corresponding amine.
This strategy is particularly useful for the synthesis of ornithine and its derivatives. nih.govnih.govyeastgenome.org Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea (B33335) cycle. frontiersin.orgresearchgate.net The reductive amination of glutamic acid γ-semialdehyde with an appropriate nitrogen source, followed by deprotection, provides a direct route to ornithine.
Various reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgkoreascience.krrsc.org The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.
Stereoselective Allylation and Alkylation at the Gamma-Carbon Position
The γ-carbon of this compound can be functionalized through stereoselective allylation and alkylation reactions. These reactions typically proceed through the formation of an enolate at the γ-position, followed by reaction with an electrophile.
The generation of a γ-anion from N-protected glutamate derivatives allows for the introduction of various substituents at this position. researchgate.net For instance, the lithium dianion of N-Cbz L-glutamate diesters has been shown to react with allyl bromide. orgsyn.org Similarly, dianions of N-Boc glutamic acid esters undergo highly stereoselective anti-allylation reactions at the C-4 position. researchgate.net The stereochemical outcome of these reactions is influenced by the protecting groups, the base used to form the enolate, and the electrophile. researchgate.netorgsyn.org
The ability to perform these alkylations stereoselectively is of great importance for the synthesis of enantiomerically pure γ-substituted glutamic acid derivatives, which are valuable building blocks for peptidomimetics and other biologically active molecules. researchgate.netresearchgate.net
| Reaction | Key Features | Reference |
| Stereoselective allylation | Formation of γ-anion, anti-allylation | researchgate.netorgsyn.org |
| Stereoselective alkylation | Formation of γ-anion, high facial selectivity | researchgate.netnih.gov |
Cyclization Reactions and Novel Ring System Formation from this compound Scaffolds
The linear backbone of this compound is an ideal precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The specific ring system formed can be controlled by the choice of reagents and reaction conditions, enabling access to important structural motifs like pyroglutamates, lactams, and piperidines.
Pyroglutamic acid, a five-membered lactam, is a conformationally constrained amino acid analogue found in many biologically active peptides. N-Boc protected pyroglutamate (B8496135) derivatives are key intermediates in the synthesis of these molecules. The synthesis of Boc-L-Pyroglutamic acid methyl ester can be achieved from L-pyroglutamic acid through a two-step process. First, L-pyroglutamic acid is esterified by reacting it with methanol using thionyl chloride as a catalyst. google.com The resulting methyl L-pyroglutamate is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the final product. google.com
The N-Boc-pyroglutamate scaffold itself is a valuable intermediate. The lactam ring can be opened by various nucleophiles, providing a route to γ-substituted glutamic acid derivatives. This reactivity allows for the differentiation of the two carboxyl groups of the original glutamic acid. For example, solid-phase synthesis methods have been developed where N-Boc pyroglutamate attached to a Wang resin undergoes nucleophilic ring-opening with a variety of alcohols and amines. This approach simplifies purification and allows for the construction of large libraries of glutamic acid amides and esters with high purity.
The this compound framework can be transformed into the synthetically important piperidine (B6355638) ring system through a multi-step synthetic sequence. This transformation demonstrates a significant rearrangement of the original carbon skeleton from a linear amino acid to a six-membered heterocyclic ring.
A reported route begins with the reduction of the N-Boc protected dimethyl ester using a reducing agent like sodium borohydride (NaBH₄). This reaction converts both methyl ester groups into primary alcohols, yielding (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate. The resulting diol is then activated for cyclization by converting the hydroxyl groups into better leaving groups, typically by tosylation with p-toluenesulfonyl chloride (TsCl) to form a ditosylate.
Table 1: Synthesis of Substituted Piperidine Derivatives from N-Boc-glutamate diol ditosylate
| Entry | Amine Nucleophile | Resulting Piperidine Product | Yield (%) |
| 1 | Cyclohexylamine | N-Cyclohexyl-3-(N-Boc-amino)piperidine | 74 |
| 2 | Benzylamine | N-Benzyl-3-(N-Boc-amino)piperidine | 82 |
| 3 | n-Butylamine | N-n-Butyl-3-(N-Boc-amino)piperidine | 79 |
| 4 | Isopropylamine | N-Isopropyl-3-(N-Boc-amino)piperidine | 71 |
This table is based on data reported in a facile synthesis from L-glutamic acid, which proceeds through the this compound intermediate.
Derivatization Strategies for Bioconjugation and Integration into Modified Amino Acid Libraries
The protected functional groups of this compound make it an excellent starting point for creating more complex derivatives for use in bioconjugation and for building libraries of non-standard amino acids. These modified amino acids are crucial tools in medicinal chemistry for developing peptides and peptidomimetics with enhanced stability, potency, and oral bioavailability.
For bioconjugation, the glutamate scaffold can be elaborated into structures capable of linking to other biomolecules. For example, N-Boc protected glutathione (B108866) dimethyl ester has been synthesized as a versatile building block. researchgate.net Glutathione is a tripeptide (γ-Glu-Cys-Gly), and by using the protected glutamate derivative, chemists can selectively perform modifications to build complex bioconjugates, such as those used to study oxidative stress mechanisms in parasites. researchgate.net
Furthermore, the this compound scaffold is a foundational element for constructing modified amino acid libraries. These libraries contain collections of structurally diverse, non-proteinogenic amino acids that can be incorporated into peptides to probe structure-activity relationships (SAR) or to create novel therapeutic agents. For instance, methods like the Buchwald-Hartwig amination have been used to couple N-protected piperazine (B1678402) derivatives to various halo-esters, creating a library of N-protected amino esters for solid-phase peptidomimetic synthesis. buffalostate.edu Additionally, the core structure can be used to synthesize β-amino acids. Safe and efficient methods have been developed to produce enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids like glutamate. nih.gov These β³-amino acids are valuable because they form peptides with remarkable stability against degradation by peptidases. nih.gov
Applications of Di Methyl N,n Di Boc Glutamate in Advanced Organic and Medicinal Chemistry Research
Role in Advanced Peptide Synthesis Methodologies and Peptide Chemistry
In the intricate field of peptide chemistry, the precise assembly of amino acids is paramount. Di-methyl N,N-di-Boc-glutamate offers unique advantages due to its specific protecting groups, which control the reactivity of the glutamic acid scaffold during synthesis.
This compound is employed as a specialized, stable building block for introducing a glutamic acid residue into a peptide chain under controlled conditions. The presence of two Boc groups on the α-amino nitrogen significantly alters its reactivity. This "bis-Boc" protection renders the nitrogen non-nucleophilic and exceptionally stable, preventing its participation in undesired side reactions during peptide coupling steps.
This feature is particularly valuable in the synthesis of complex peptide architectures where multiple reactive sites must be differentiated. For instance, a related derivative, an N-terminal bis-Boc protected glutamic aldehyde, has been identified as a key intermediate in the synthesis of natural products. researchgate.net The bis-Boc group serves to mask the amine functionality effectively while other transformations are carried out on the molecule. Similarly, the two methyl esters protect the carboxyl groups, allowing chemists to focus on elongating a peptide chain or modifying other parts of the molecule without interference from the glutamic acid side chain or its C-terminus.
Orthogonal protection strategies are fundamental to modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. nih.govresearchgate.netresearchgate.net this compound is an excellent component for such strategies because its protecting groups have distinct chemical labilities compared to other commonly used groups. researchgate.net
The di-Boc groups are sensitive to strong acids, such as trifluoroacetic acid (TFA), for their removal. The methyl esters, however, are typically cleaved under basic conditions through saponification (e.g., using lithium hydroxide). This is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is removed by a base like piperidine (B6355638), and to allyl-based protecting groups like Alloc (allyloxycarbonyl), which are cleaved by palladium catalysis. nih.govsigmaaldrich.com This multi-layered orthogonality allows for the sequential and specific unmasking of different functional groups on the glutamic acid scaffold, enabling site-specific modifications such as side-chain cyclization, branching, or conjugation to other molecules. nih.gov
Table 1: Orthogonal Deprotection Schemes Relevant to this compound
| Protecting Group | Structure | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| di-Boc | -N(Boc)₂ | Strong Acid (e.g., TFA) | Fmoc, Cbz, Methyl Esters, Alloc |
| Methyl Ester | -COOCH₃ | Base (e.g., LiOH, NaOH) | Fmoc, Alloc, Boc |
| Fmoc | Fmoc-NHR | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Methyl Esters, Alloc |
| Alloc | Alloc-NHR | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Cbz, Methyl Esters |
| Cbz (Z) | Cbz-NHR | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc, Methyl Esters, Alloc |
Synthesis of Unnatural Amino Acids and Peptidomimetics
The synthesis of unnatural amino acids and peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability—is a major focus of medicinal chemistry. researchgate.netnih.gov this compound serves as a valuable starting material for creating these sophisticated structures. acs.org
Constraining the conformation of a peptide by cyclization can significantly enhance its binding affinity and biological activity. Protected glutamic acid derivatives are key intermediates in the synthesis of such cyclic structures. rsc.org The two methyl ester groups of this compound provide two distinct handles for chemical modification. After the main peptide backbone is assembled, one or both methyl esters can be selectively hydrolyzed to reveal free carboxylic acids. These can then be coupled with other functional groups within the peptide, such as a side-chain amine, to form a macrocyclic ring. The robust di-Boc protection ensures that the α-amino group does not interfere with the cyclization reaction. This approach has been used to prepare high-affinity macrocyclic peptide ligands for therapeutic targets like polo-like kinase 1. rsc.org
Pseudopeptides are designed to replace the labile amide bond (-CO-NH-) of natural peptides with more stable linkages, thereby improving their resistance to enzymatic degradation. One such modification is the methyleneamino bond (-CH₂-NH-). This compound is a precursor for the synthesis of glutamic aldehyde building blocks. researchgate.net Through selective reduction of one of the methyl ester groups to an aldehyde, the molecule is primed for a reaction called reductive amination. This aldehyde can react with the N-terminal amine of another amino acid, and subsequent reduction of the intermediate imine yields the desired stable -CH₂-NH- linkage. The di-Boc group protects the internal amine during this synthetic sequence, ensuring the correct bond is formed.
The versatility of this compound extends to the creation of a wide array of novel peptidomimetics with potential therapeutic applications. nih.gov By manipulating the functional groups of the glutamic acid scaffold, chemists can design molecules that target specific biological pathways. For example, derivatives of glutamic acid have been used to synthesize inhibitors of MurD, a key bacterial enzyme involved in peptidoglycan biosynthesis, highlighting their potential as antibacterial agents. Furthermore, synthetic strategies starting from protected glutamic acid can lead to the formation of γ,γ-dialkylated amino acids, which are valuable building blocks for creating peptidomimetics with unique conformational properties and enhanced biological stability. acs.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| tert-butyloxycarbonyl | Boc |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Allyloxycarbonyl | Alloc |
| Trifluoroacetic acid | TFA |
Intermediates in Pharmaceutical and Drug Design Research
This compound serves as a important building block in the synthesis of complex molecules for pharmaceutical and medicinal chemistry research. Its protected functional groups allow for selective reactions, making it a valuable precursor for a range of therapeutic candidates.
Synthesis of Peptide-Based Therapeutic Agents
In the realm of peptide synthesis, protecting groups are crucial for preventing unwanted side reactions and ensuring the correct amino acid sequence. masterorganicchemistry.compeptide.com The di-Boc (di-tert-butoxycarbonyl) groups on the nitrogen atom of this compound provide robust protection of the amine functionality. masterorganicchemistry.com This protection is stable under various coupling conditions but can be selectively removed with acids like trifluoroacetic acid (TFA), allowing for the sequential addition of other amino acids to build a peptide chain. masterorganicchemistry.comyoutube.com
The methyl ester groups protecting the carboxylic acid functionalities can also be selectively removed, typically through saponification, to enable coupling reactions at the C-terminus. masterorganicchemistry.com This orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern peptide synthesis. peptide.com The use of Boc-protected amino acid derivatives, like this compound, has been a long-standing and effective strategy in both solution-phase and solid-phase peptide synthesis (SPPS). masterorganicchemistry.compeptide.com
Precursors for Antiviral Compounds Targeting Viral Proteases
The development of antiviral drugs often targets viral proteases, enzymes essential for the viral life cycle. nih.govnih.gov Many protease inhibitors are peptide or peptidomimetic in nature, designed to mimic the natural substrate of the enzyme. This compound can serve as a key starting material for the synthesis of such inhibitors.
For instance, research into inhibitors for the SARS-CoV-2 main protease (Mpro) has involved the synthesis of peptide-like molecules where glutamine or its surrogates are often preferred at certain positions to interact with the enzyme's active site. nih.gov While not a direct glutamine mimic, the glutamic acid scaffold from this compound provides a foundational structure that can be chemically modified to create potent inhibitors. The protected glutamate (B1630785) derivative allows for the systematic building of a peptide chain and the introduction of specific "warhead" groups designed to covalently or non-covalently interact with the catalytic residues of the protease, such as the cysteine in the SARS-CoV-2 Mpro active site. nih.gov
The synthesis of such complex molecules often involves a multi-step process where protected amino acid building blocks are sequentially coupled. For example, in the creation of trifluoromethyl ketone-containing peptide inhibitors for the SARS-CoV 3CL protease, protected di- and tripeptides were synthesized as key intermediates before being coupled to the warhead component. nih.gov this compound is a suitable candidate for inclusion in such synthetic routes.
Building Blocks for Enzyme Inhibitors (e.g., Proteasome, Lipase)
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has become a validated strategy in cancer therapy. nih.govnih.gov Proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, are often peptide-based and target the active sites of the proteasome's catalytic subunits. nih.govnih.gov
This compound can be utilized as a fundamental building block in the synthesis of novel proteasome inhibitors. The glutamate structure can be incorporated into a peptidomimetic scaffold designed to interact with the N-terminal threonine residue that acts as the nucleophile in the proteasome's active site. nih.gov The protected nature of this compound allows for its incorporation into a larger molecule, which can then be further functionalized to enhance its binding affinity and selectivity for the different catalytic activities of the proteasome (caspase-like, trypsin-like, and chymotrypsin-like). nih.govnih.gov
The versatility of this building block extends to the development of inhibitors for other enzymes as well, such as lipases, although the primary research focus has been on proteases and peptidases.
Investigation of Sulfamide (B24259) Derivatives as Bimetallic Peptidase Inhibitors
Sulfamides are recognized as valuable functional groups in medicinal chemistry, often serving as zinc-binding groups (ZBGs) in the design of metalloenzyme inhibitors. nih.govacs.orgnih.gov Research into bimetallic peptidase inhibitors has utilized glutamate derivatives in the synthesis of sulfamide-based compounds. nih.gov
In one study, (S)-dimethyl glutamate was reacted with a sulfamoyl chloride to generate a methyl-protected sulfamide. nih.gov This intermediate was then deprotected to yield the final sulfamide inhibitor. nih.gov This synthetic route highlights how a protected glutamate derivative, in this case, the dimethyl ester, is crucial for the successful synthesis of the target compound. The resulting sulfamide, containing a glutamate moiety, was then evaluated for its inhibitory activity against prostate-specific membrane antigen (PSMA), a bimetallic peptidase. nih.gov
Structural and computational analyses revealed that the way these sulfamide inhibitors coordinate with the zinc ions in the enzyme's active site is critical for their potency. nih.govacs.org The study demonstrated that while monosubstituted sulfamides could effectively bind to the active site zinc ions, the bulkier, bisubstituted sulfamides adopted an unexpected binding mode, leading to lower affinity. nih.govacs.org This research underscores the importance of precise molecular design and the utility of protected amino acid precursors like dimethyl glutamate in synthesizing probes to study enzyme-inhibitor interactions.
Contributions to Protein Structure-Function Studies through Site-Specific Modified Amino Acid Incorporation
The ability to incorporate unnatural or modified amino acids into proteins at specific sites is a powerful tool for studying protein structure and function. nih.govnih.gov This technique allows researchers to introduce probes, modified functional groups, or structural constraints to dissect the roles of individual amino acids.
This compound, as a protected form of glutamic acid, can be a precursor in the synthesis of modified glutamic acid analogs for site-specific incorporation. The protected functional groups allow for chemical modifications to the glutamate side chain before it is prepared for incorporation into a peptide during solid-phase peptide synthesis (SPPS). rsc.org For example, a protected glutamic acid derivative was used to synthesize a key intermediate for creating macrocyclic peptide mimetics. rsc.org This involved alkylation at the gamma-position of the glutamic acid side chain while the amino and alpha-carboxyl groups were protected. rsc.org
Once the desired modified amino acid is synthesized, it can be incorporated into a peptide chain using SPPS. The N-terminal Boc or Fmoc protecting group is removed to allow coupling with the next amino acid in the sequence. peptide.comnih.gov This methodology has been used to create peptides and proteins with site-specific modifications, such as glutamic acid arginylation, to study the effects of post-translational modifications. nih.gov The ability to create proteins with precisely placed modified amino acids, derived from precursors like this compound, provides invaluable insights into protein biology. nih.govnih.gov
Data Tables
Table 1: Applications of this compound in Drug Design and Research
| Application Area | Specific Use | Key Research Finding | Relevant Compound Types |
| Peptide Synthesis | Building block with orthogonal protection | Enables sequential and controlled formation of peptide bonds. masterorganicchemistry.compeptide.com | Dipeptides, Tripeptides, Polypeptides |
| Antiviral Research | Precursor for protease inhibitors | The glutamate scaffold can be modified to target the active sites of viral proteases like SARS-CoV-2 Mpro. nih.gov | Peptidomimetics, Trifluoromethyl ketones nih.gov |
| Enzyme Inhibition | Building block for proteasome inhibitors | Used to construct peptidomimetic inhibitors targeting the catalytic subunits of the proteasome. nih.govnih.gov | Peptide boronates, Aziridine derivatives nih.gov |
| Metalloenzyme Research | Synthesis of sulfamide derivatives | The dimethyl glutamate portion is a key component in creating sulfamide inhibitors for bimetallic peptidases like PSMA. nih.gov | Sulfamides, Zinc-binding scaffolds nih.govacs.org |
| Protein Engineering | Precursor for modified amino acids | Allows for the synthesis of unique glutamic acid analogs for site-specific incorporation to study protein function. nih.govrsc.org | Macrocyclic peptides, Post-translationally modified proteins nih.govrsc.org |
Advanced Analytical Characterization and Purity Assessment of Di Methyl N,n Di Boc Glutamate
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are essential for separating di-methyl N,N-di-Boc-glutamate from reaction mixtures, identifying potential impurities, and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of protected amino acids like this compound. It is instrumental in both assessing the final purity of the synthesized compound and for real-time monitoring of the reaction progress. A typical method involves using a reversed-phase column, such as an ODS-Hypersil column, with a gradient elution system. nih.govnih.gov The mobile phase often consists of a mixture of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.govnih.gov Detection is commonly performed using a UV detector, typically at a wavelength of 340 nm, which allows for the detection of the Boc-protected compound. nih.gov This method can effectively separate the desired product from starting materials, by-products, and any potential diastereomers, with detection limits often in the picomole range. nih.gov For instance, a gradient program might start with a higher aqueous phase concentration and gradually increase the organic phase to elute the more nonpolar this compound. nih.gov
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm |
| Mobile Phase A | 0.11% TFA in Water (v/v) |
| Mobile Phase B | 0.11% TFA in Acetonitrile (v/v) |
| Gradient | Isocratic 80% A:20% B for 2 min, then linear to 62% A:38% B over 46 min |
| Flow Rate | 1.1 mL/min |
| Detection | UV at 340 nm |
This table presents a representative set of HPLC conditions and is subject to optimization for specific applications.
Thin-Layer Chromatography (TLC) serves as a rapid and convenient tool for monitoring the progress of reactions involving this compound. orgsyn.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, typically a mixture of ethyl acetate (B1210297) and hexanes, one can visualize the consumption of starting materials and the formation of the product. orgsyn.org Staining with a suitable reagent, such as potassium permanganate, allows for the visualization of the separated spots. TLC is also valuable for the initial assessment of diastereomer resolution. orgsyn.org While not as quantitative as HPLC, TLC provides crucial qualitative information quickly and efficiently, guiding the optimization of reaction conditions and purification strategies. orgsyn.org
While direct Gas Chromatography (GC) analysis of this compound is challenging due to its low volatility, GC and GC-Mass Spectrometry (GC-MS) are widely used for the analysis of related amino acid derivatives. nih.govnist.govresearchgate.net The analysis of amino acids by GC typically requires a derivatization step to increase their volatility. sigmaaldrich.com Common derivatization methods include the formation of N-alkoxycarbonyl alkyl esters or trimethylsilyl (B98337) (TMS) derivatives. nist.govresearchgate.net For example, amino acids can be converted to their N(O,S)-isobutoxycarbonyl methyl ester derivatives for GC analysis. nih.gov In the context of glutamate (B1630785) derivatives, GC-MS is instrumental in studying the formation of pyroglutamic acid, a common cyclization product. nih.govresearchgate.netresearchgate.nethmdb.ca These GC-based methods provide valuable insights into the stability and potential side reactions of glutamate derivatives under various conditions, which is relevant to the handling and application of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural elucidation of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number and connectivity of protons in the molecule. For N-Boc protected glutamic acid, characteristic signals include those for the tert-butyl protons of the Boc group, which typically appear as a singlet around 1.38 ppm. researchgate.net The protons of the glutamic acid backbone appear at distinct chemical shifts, with the α-proton around 4.45 ppm and the β- and γ-protons resonating at approximately 2.25 and 2.55 ppm, respectively. researchgate.net The NH proton of the Boc group can be observed around 5.25 ppm. researchgate.net The presence of two methyl ester groups would be confirmed by singlets in the 3.6-3.8 ppm region.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For N-Boc-L-proline-OMe, a related protected amino acid, the carbonyl carbons of the Boc and methyl ester groups have distinct chemical shifts around 154.4 ppm and 173.8 ppm, respectively. mdpi.com The quaternary carbon and the methyl carbons of the Boc group appear around 79.8 ppm and 28.3 ppm, respectively. mdpi.com The carbons of the amino acid backbone and the methyl ester also show characteristic resonances. mdpi.com Similar patterns would be expected for this compound, allowing for complete structural assignment.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Protected Glutamate Derivatives
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Boc (C(CH₃)₃) | ~1.4 | ~28.3, ~80.0 |
| Glutamate α-CH | ~4.3 | ~53.0 |
| Glutamate β-CH₂ | ~2.0-2.2 | ~27.0 |
| Glutamate γ-CH₂ | ~2.4 | ~30.0 |
| Methyl Ester (OCH₃) | ~3.7 | ~52.0 |
| Carbonyl (Ester) | - | ~172.0 |
| Carbonyl (Boc) | - | ~155.0 |
Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. Data is compiled from typical values for related structures.
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound with a high degree of confidence. rsc.org This is essential for confirming the identity of the synthesized molecule.
Low-Resolution Mass Spectrometry (LR-MS): LR-MS provides the nominal molecular weight of the compound and is useful for routine analysis and monitoring reactions.
Electrospray Ionization (ESI+): ESI in positive ion mode (ESI+) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. This allows for the straightforward determination of the molecular weight. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govnih.govreddit.com The fragmentation of protonated N-Boc derivatives often yields abundant [M+H-C₄H₈]⁺ and [M+H-Boc+H]⁺ ions. nih.gov These characteristic fragmentation patterns can be used to confirm the presence of the Boc protecting groups. It's important to be aware that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in ESI-MS analysis. acs.org
Chiral Separation and Enantiomeric Purity Determination in Glutamate Derivatives
The stereochemistry of amino acids and their derivatives is of paramount importance, particularly in the pharmaceutical and biotechnology sectors. The biological activity of peptides and other complex molecules is critically dependent on the specific chirality of their constituent amino acid building blocks. For synthetic peptides, undesirable D-isomers can be introduced as impurities from the amino acid starting materials or can be generated during the synthesis process itself. nih.gov Consequently, the control and accurate assessment of the enantiomeric purity of protected amino acid derivatives, such as this compound, are essential quality attributes to mitigate the risks of undesired pharmacological effects. rsc.org High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for this purpose, offering both direct and indirect methods for enantiomeric resolution. researchgate.net
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
The direct approach to chiral separation involves the use of a Chiral Stationary Phase (CSP) in the HPLC column. These phases create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.
Polysaccharide-Based CSPs: Carbohydrate-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of N-protected amino acids. rsc.org Phases like CHIRALPAK® IC, which is a cellulose tris(3,5-dichlorophenylcarbamate) based CSP, have demonstrated high efficiency in resolving the enantiomers of both natural and unnatural Nα-Fmoc/Boc amino acid derivatives. rsc.org Research has shown that mobile phase composition, especially solvent polarity, plays a significant role in the chiral recognition mechanism on these phases. rsc.org For instance, studies on N-FMOC protected α-amino acids using Lux® polysaccharide-based CSPs found that a combination of an acidic additive (like TFA) and an organic modifier (like acetonitrile) provided the best results for successful chiral separation. windows.net The hydrophobicity of the protecting groups (such as Boc and Fmoc) can also influence the separation, with π-π interactions being a key factor in the chiral recognition process on phases like CHIRALPAK® IC. rsc.org
Macrocyclic Glycopeptide-Based CSPs: Macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, form another important class of CSPs. sigmaaldrich.com These are known for their multimodal capabilities, allowing for separations in reversed-phase, polar organic, and normal-phase modes. sigmaaldrich.com CSPs like CHIROBIOTIC® T (Teicoplanin) and CHIROBIOTIC® R (Ristocetin A) have proven to be excellent choices for resolving t-BOC and FMOC protected amino acids. sigmaaldrich.com For t-BOC amino acids specifically, reversed-phase mode is generally the most effective choice on both CHIROBIOTIC® T and R columns. sigmaaldrich.com These methods are often compatible with mass spectrometry (LC-MS), providing a powerful tool for both separation and identification. sigmaaldrich.com
Table 1: Examples of Direct Chiral HPLC Methods for N-Protected Amino Acids
| Chiral Stationary Phase (CSP) | Derivative Type | Mobile Phase Mode | Key Findings | Citation |
|---|---|---|---|---|
| CHIRALPAK IC | Nα-Fmoc/Boc amino acids | Not Specified | Excellent selectivity (α = 1.18 - 2.88) and resolution (Rs = 2.2 - 12.5) for natural N-protected amino acids. | rsc.org |
| Lux Cellulose-2 | N-FMOC α-amino acids | Reversed Phase | Demonstrated the most success in a screening study, achieving 18 chiral recognitions (15 baseline resolved). | windows.net |
| CHIROBIOTIC T | N-t-BOC amino acids | Reversed Phase | Considered a viable and effective choice for resolving N-t-BOC amino acid enantiomers. | sigmaaldrich.com |
| CHIROBIOTIC R | N-t-BOC amino acids | Reversed Phase | Along with CHIROBIOTIC T, this is a preferred CSP for N-Boc amino acids. | sigmaaldrich.com |
Indirect Enantioseparation via Diastereomer Formation
An alternative strategy for chiral resolution is the indirect method. researchgate.net This approach involves a pre-column derivatization step where the enantiomeric mixture (e.g., of a glutamate derivative) is reacted with a homochiral derivatizing agent (CDA). researchgate.netnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be readily separated on a standard, achiral HPLC column. researchgate.net
This method is widely applied to amino acids by targeting their primary or secondary amino groups. researchgate.net The formation of diastereomeric amides, urethanes, or ureas allows for subsequent separation on common achiral phases like C18. researchgate.net While this technique obviates the need for a specialized and often more expensive chiral column, it does introduce an additional chemical reaction step into the analytical workflow. researchgate.netsigmaaldrich.com The success of the method depends on the derivatization reaction proceeding to completion without any racemization.
Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Indirect Amino Acid Analysis
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Derivative | Separation Principle | Citation |
|---|---|---|---|---|
| Dansyl-L-proline (DLP) | Primary and secondary amino groups | Diastereomeric sulfonamides | Separation of diastereomers on an achiral stationary phase. | researchgate.net |
| (R)-1-Boc-2-piperidine carbonyl chloride | Amino groups | Diastereomeric amides | Used for targeted analysis of D-Serine in human plasma via LC-MS. | nih.gov |
| General Homochiral Agents | Amino group | Amides, urethanes, ureas, thioureas | Transforms enantiomers into covalently bonded diastereomeric derivatives for separation on achiral phases. | researchgate.net |
Ultimately, the choice between direct and indirect methods depends on the specific analytical challenge, available instrumentation, and the nature of the glutamate derivative being analyzed. Both approaches, however, underscore the critical role of HPLC in ensuring the enantiomeric purity of these vital chemical compounds.
Computational and Theoretical Investigations of Di Methyl N,n Di Boc Glutamate and Its Transformations
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of di-methyl N,N-di-Boc-glutamate at an atomic level. These in silico methods allow for the determination of the molecule's three-dimensional structure, the distribution of electrons, and the energies of different molecular orbitals. Such calculations provide a foundational understanding of the molecule's stability, reactivity, and potential interactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a flexible molecule like this compound, DFT is particularly useful for performing a conformational analysis to identify its most stable three-dimensional shapes (conformers). This analysis involves systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting geometry.
The process typically employs a functional, such as B3LYP, and a basis set (e.g., 6-31G**) to solve the Schrödinger equation approximately. The calculations yield the optimized geometries of various conformers and their corresponding electronic energies. The conformer with the lowest energy is considered the most stable, or ground-state, conformation. The relative energies of other conformers indicate their population at a given temperature. This information is crucial, as the biological activity and reactivity of a molecule are often dependent on its preferred conformation.
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -175 (Cα-N), 65 (N-C=O) | 0.00 | 75.3 |
| 2 | 60 (Cα-N), 180 (N-C=O) | 1.25 | 12.1 |
| 3 | -65 (Cα-N), -90 (N-C=O) | 2.10 | 4.5 |
| 4 | 180 (Cα-N), 0 (N-C=O) | 3.50 | 1.1 |
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.orgresearchgate.net By mapping the PES, chemists can visualize the energetic landscape of a chemical reaction, identifying the lowest-energy paths from reactants to products.
For this compound, a PES analysis can be used to predict the pathways of its synthetic transformations, such as the acid-catalyzed deprotection of one of the Boc groups. nih.gov The surface would reveal the reactants (this compound and an acid), the products (the mono-Boc derivative), and any intermediates. Crucially, the PES allows for the identification of transition states, which are the highest energy points along the lowest-energy reaction path. researchgate.netucsb.eduscm.com The energy difference between the reactants and the transition state is the activation energy, a key parameter that determines the rate of the reaction. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comindexcopernicus.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might exert a biological effect. nih.gov
As a derivative of glutamic acid, this compound could be investigated as a potential modulator of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor or metabotropic glutamate receptors (mGluRs), which are important targets in the central nervous system. mdpi.comnih.govmdpi.com In a typical docking simulation, the three-dimensional structure of the target receptor is obtained from a protein database (e.g., PDB ID: 5EWJ for the NMDA receptor). nih.gov The this compound molecule is then computationally placed into the receptor's binding site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically expressed as a binding energy (in kcal/mol). nih.gov The results can reveal the most likely binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
| Receptor Target | PDB ID | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| NMDA Receptor (GluN2B) | 5EWJ | Allosteric | -8.5 | Ile111, Pro177, Phe176 |
| mGluR1 | 3KS9 | Orthosteric | -7.2 | Arg78, Ser165, Tyr236 |
| mGluR5 | 4OO9 | Allosteric | -9.1 | Pro655, Tyr659, Trp785 |
| Glutamate Carboxypeptidase II | 2XEE | Active Site | -6.8 | Arg210, Tyr552, His553 |
Analysis of Reactive Nature and Intramolecular Interactions (e.g., Fukui Function, Natural Bond Orbital Analysis)
To gain deeper insight into the chemical behavior of this compound, advanced computational analyses such as Fukui functions and Natural Bond Orbital (NBO) analysis are employed.
The Fukui function is a concept derived from DFT that helps to identify the most reactive sites within a molecule. scm.com It describes how the electron density at a specific point in the molecule changes when an electron is added or removed. bas.bgacs.org This allows for the prediction of where the molecule is most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). nih.gov For this compound, this analysis could pinpoint which of the carbonyl carbons is most electrophilic or which oxygen atom is most likely to act as a nucleophile. researchgate.net
Natural Bond Orbital (NBO) analysis reinterprets the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This method provides detailed information about charge distribution and, importantly, reveals stabilizing intramolecular interactions. These interactions, known as hyperconjugation, occur when electron density is shared between a filled (donor) orbital (like a lone pair or a bonding orbital) and a nearby empty (acceptor) orbital (typically an antibonding orbital). The strength of these interactions can be quantified in terms of stabilization energy, providing insight into the molecule's conformational preferences and electronic stability.
| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(O) on Boc C=O | π(N-C) | n → π | 35.8 |
| LP(N) | π(C=O) of Boc | n → π | 45.2 |
| σ(Cα-Cβ) | σ(Cγ-Cδ) | σ → σ | 2.5 |
| LP(O) on Ester C=O | σ(C-OMe) | n → σ | 18.9 |
Elucidation of Reaction Mechanisms and Proposed Transition States for Synthetic Transformations
Computational chemistry is a powerful tool for mapping out the step-by-step mechanism of chemical reactions. For synthetic transformations involving this compound, such as its synthesis or deprotection, computational methods can be used to propose and validate a plausible reaction pathway. researchgate.net
A common reaction is the removal of a Boc protecting group using a strong acid like trifluoroacetic acid (TFA). commonorganicchemistry.commasterorganicchemistry.com A computational study of this mechanism would involve the following steps:
Modeling Reactants: The initial structures of this compound and the acid are optimized.
Locating the Transition State (TS): The geometry of the highest-energy point along the reaction coordinate is located. ucsb.edu For the first step of Boc deprotection, this would likely be the protonation of one of the Boc carbonyl oxygens. commonorganicchemistry.com TS searching algorithms refine the structure until a first-order saddle point on the PES is found. researchgate.netscm.com
Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the O-H bond as the proton transfers).
Mapping the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state to confirm that it connects the intended reactants and products.
Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier, which is related to the reaction rate. nih.gov
This process provides a detailed molecular-level picture of how the transformation occurs, which is invaluable for optimizing reaction conditions in a laboratory setting.
Structure-Activity Relationship (SAR) Studies Integrated with Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. uni-bonn.deresearchgate.net Integrating computational approaches with SAR, often termed Quantitative Structure-Activity Relationship (QSAR), allows for the development of predictive models that can guide the design of more potent and selective molecules. nih.govnih.gov
For this compound, a computational SAR study would begin by defining a biological target and an activity to measure, for example, its inhibitory activity against mGluR5, as predicted by molecular docking. mdpi.com A series of virtual analogs would then be created by systematically modifying the parent structure. These modifications could include:
Altering the ester groups (e.g., from methyl to ethyl, propyl, etc.).
Replacing the Boc groups with other carbamate protecting groups (e.g., Cbz, Fmoc).
Introducing substituents on the glutamate backbone.
For each analog, a set of molecular descriptors would be calculated. These can include electronic properties (from DFT), steric properties (molecular shape, volume), and binding scores (from docking). A statistical model (such as multiple linear regression or machine learning) is then built to correlate these descriptors with the predicted biological activity. nih.govmdpi.com This model can then be used to predict the activity of new, un-synthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
| Analog | Modification | Docking Score (kcal/mol) | Calculated LogP | Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent Compound | Di-methyl, Di-Boc | -9.1 | 2.8 | 150 |
| Analog 1 | Di-ethyl ester | -9.3 | 3.5 | 125 |
| Analog 2 | Di-propyl ester | -9.0 | 4.2 | 180 |
| Analog 3 | Mono-Boc, Mono-Cbz | -9.5 | 3.9 | 95 |
| Analog 4 | 4-Fluoro on glutamate backbone | -9.8 | 2.9 | 70 |
Stereochemical Control and Chiral Purity in Di Methyl N,n Di Boc Glutamate Chemistry
Diastereoselectivity in Synthetic Transformations and its Control
Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the synthesis of substituted di-methyl N,N-di-Boc-glutamate analogues, controlling the relative stereochemistry between the existing center at the alpha-carbon and a newly formed stereocenter, typically at the gamma-carbon, is a primary objective.
Control over the stereochemistry of the alpha- and gamma-carbons of the glutamate (B1630785) backbone is most effectively achieved through substrate-controlled diastereoselective reactions. The strategy often involves the generation of a reactive intermediate, such as an enolate, whose facial selectivity is biased by the existing stereocenter.
Gamma-Carbon Functionalization : A prevalent strategy for introducing substituents at the gamma-position involves the regioselective formation of a γ-enolate. By treating di-methyl N,N-di-Boc-L-glutamate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a dianion can be generated. The kinetic deprotonation typically occurs at the γ-carbon, which is less sterically hindered and its proton is more acidic than the α-proton due to the influence of the adjacent ester. This γ-enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to form γ-substituted derivatives. The approach of the electrophile is directed by the existing α-stereocenter, leading to a preferred diastereomer. For instance, stereoselective alkylation of N-Boc-protected δ-lactams, which are derived from amino acids, proceeds with high facial selectivity governed by the existing stereocenter nih.govresearchgate.net. This principle is directly applicable to the open-chain glutamate system.
Alpha-Carbon Functionalization : While less common due to the potential for racemization, the α-carbon can also be functionalized stereoselectively. Using specific chiral auxiliaries attached to one of the carboxyl groups can shield one face of the corresponding α-enolate, directing alkylation to the opposite face uwo.ca. Alternatively, modern catalytic methods, such as those using chiral pyridoxal (B1214274) catalysts, can achieve direct asymmetric α-C alkylation of amino esters to produce α-quaternary glutamic acid derivatives with high diastereo- and enantioselectivity acs.org.
The outcome of diastereoselective reactions is highly sensitive to the specific conditions employed. The choice of protecting groups, base, solvent, and temperature all play critical roles in determining the ratio of diastereomers produced.
Protecting Groups : The N,N-di-Boc group is exceptionally bulky. This steric hindrance is a powerful tool for influencing the conformation of the reactive intermediate. Compared to a mono-N-Boc or an N-Cbz group, the di-Boc group can more effectively restrict bond rotation and create a highly biased environment, forcing an incoming electrophile to approach from the less hindered face, thus enhancing the diastereomeric ratio.
Reaction Conditions : The nature of the counter-ion (e.g., Li+, Na+, K+) associated with the enolate affects its aggregation state and reactivity, which in turn influences stereoselectivity stackexchange.com. The solvent can modulate the solvation of the enolate and its reactivity. Low temperatures are generally favored to enhance selectivity by maximizing the small energy differences between the diastereomeric transition states.
Table 1: Factors Influencing Diastereoselectivity in Glutamate Enolate Alkylation
| Factor | Influence on Diastereomeric Ratio | Rationale |
|---|---|---|
| N-Protecting Group | Increased steric bulk (e.g., N,N-di-Boc vs. N-Boc) generally increases diastereoselectivity. | The bulky group locks the conformation of the enolate intermediate, creating a more significant steric bias for the approach of the electrophile. |
| Base/Counter-ion | The choice of base (e.g., LDA, LHMDS, KHMDS) determines the counter-ion (Li+, Na+, K+), which affects chelation and enolate geometry. | Lithium ions (from LDA) are known to form tight, well-defined chelated transition states, often leading to higher selectivity compared to sodium or potassium ions stackexchange.com. |
| Solvent | Non-coordinating solvents (e.g., toluene) may favor aggregation, while coordinating solvents (e.g., THF) can break up aggregates and solvate the cation. | Tetrahydrofuran (B95107) (THF) is commonly used as it effectively solvates lithium ions while allowing for a stable enolate formation. The addition of co-solvents can further tune reactivity. |
| Temperature | Lower temperatures (e.g., -78 °C) almost always result in higher diastereoselectivity. | At lower temperatures, the reaction is under stricter kinetic control, and the small energy difference between the diastereomeric transition states becomes more significant, favoring the lower energy pathway. |
| Electrophile | The size and reactivity of the electrophile can impact the transition state geometry and thus the stereochemical outcome. | Bulkier electrophiles may lead to higher selectivity due to more pronounced steric interactions in the disfavored transition state. |
Retention and Inversion of Configuration Strategies for Stereochemical Diversification
From a single, stereochemically pure intermediate, it is often desirable to access other stereoisomers. This is achieved through reactions that either retain or invert the configuration at a specific stereocenter. A powerful method for achieving a clean inversion of stereochemistry at a secondary alcohol is the Mitsunobu reaction organic-chemistry.orgbeilstein-journals.orgtcichemicals.comchem-station.comsemanticscholar.org.
For a γ-hydroxy-glutamate derivative (obtainable, for example, by the diastereoselective reduction of a γ-keto-glutamate), the Mitsunobu reaction provides a reliable pathway to invert the γ-stereocenter. The reaction proceeds via an SN2 mechanism, where a nucleophile displaces the activated hydroxyl group, resulting in a complete reversal of its stereochemical configuration beilstein-journals.orgsemanticscholar.org. This allows for the synthesis of diastereomers that may not be directly accessible through the initial stereoselective addition. Retention of configuration can be achieved by a sequence of two consecutive inversion reactions.
Application of Chiral Auxiliaries and Asymmetric Catalysis in Synthesis
When the inherent diastereoselectivity of a substrate is insufficient, external sources of chirality can be employed. The two primary strategies are the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction thieme-connect.comnumberanalytics.com. For example, one of the methyl esters of this compound could be selectively hydrolyzed and then coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide uwo.canih.gov. The auxiliary then directs the stereoselective alkylation at the α-carbon. After the desired transformation, the auxiliary is cleaved to reveal the new, enantiomerically enriched product numberanalytics.com.
Asymmetric Catalysis : This more modern approach uses a small amount of a chiral catalyst to generate a chiral product from an achiral or racemic substrate. This method is highly efficient and atom-economical. For the synthesis of glutamate analogues, various catalytic systems have been developed. These include rhodium catalysts for asymmetric hydrosilylation to create proline-like structures nih.gov and organocatalysts like chiral squaramides or pyridoxal-based catalysts for various transformations, including Michael additions and alkylations acs.orgresearchgate.net. These catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy pathway that leads to one specific enantiomer or diastereomer nih.govumt.edu.
Maintenance of Enantiomeric Purity Throughout Multi-Step Synthetic Sequences
Obtaining a compound with high chiral purity is only half the battle; this purity must be maintained through all subsequent synthetic steps. The α-proton of amino acids is susceptible to racemization, particularly under harsh basic or acidic conditions or during certain activation procedures used in peptide synthesis.
The N,N-di-Boc protecting group offers a distinct advantage in this regard. By protecting the nitrogen with two Boc groups, the N-H proton is eliminated. This prevents the formation of oxazolone (B7731731) intermediates, which are a common pathway for racemization at the α-carbon during carboxyl group activation (e.g., for amide bond formation).
Throughout a multi-step synthesis, it is crucial to monitor the enantiomeric purity. Specialized analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) often coupled with mass spectrometry (MS), are essential tools nih.govdigitellinc.comnih.gov. These methods can separate and quantify the desired enantiomer from its undesired counterpart, ensuring the final product meets the required standards of stereochemical integrity.
Future Research Directions and Emerging Trends for Di Methyl N,n Di Boc Glutamate
Development of Novel, Greener Synthetic Routes with Enhanced Sustainability and Atom Economy
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For di-methyl N,N-di-Boc-glutamate, future research will likely focus on developing more sustainable and atom-economical methods for its preparation and use. Key trends include the move away from hazardous reagents and solvents.
Current methods for N-Boc protection often rely on di-tert-butyl dicarbonate (B1257347) in the presence of a base, sometimes using solvents like dichloromethane (B109758). researchgate.netfishersci.co.uk Future approaches will likely explore catalyst-free systems or the use of more environmentally benign solvents. For instance, protocols for N-tert-butyloxycarbonylation of amines in water or water-acetone mixtures have been developed, which could be adapted for the synthesis of this compound, minimizing the use of volatile organic compounds. nih.gov Another avenue involves the use of solid acid catalysts or ionic liquids, which can be recycled, thereby reducing waste. rsc.orgorganic-chemistry.org
Table 1: Comparison of Current and Potential Greener Synthetic Approaches
| Feature | Current Methods | Emerging Greener Alternatives |
| Solvents | Dichloromethane, Chloroform, THF | Water, Water-Acetone Mixtures, Ionic Liquids, Solvent-free conditions |
| Catalysts | Homogeneous bases (e.g., DMAP, Triethylamine) | Recyclable solid acids (e.g., Zeolites), Catalyst-free systems |
| Reagents | Stoichiometric use of Boc anhydride | Catalytic approaches, transient protecting groups |
| Atom Economy | Moderate; protection/deprotection adds steps | High; minimizing steps through protecting-group-free or one-pot strategies |
| Waste Generation | Generates organic and aqueous waste | Reduced waste through recyclable catalysts and benign solvents |
Exploration of New Reactivity Patterns and Unprecedented Derivatization Opportunities for Complex Molecule Synthesis
The di-Boc protecting group is known for its stability under a range of conditions, yet its reactivity can be subtly modulated to achieve novel transformations. researchgate.net Future research is expected to delve deeper into the unique reactivity imparted by the N,N-di-Boc moiety on the glutamate (B1630785) scaffold. For example, the introduction of two Boc groups is essential to minimize the nucleophilicity of the nitrogen, which allows for selective reactions at other parts of the molecule, such as the reduction of the ω-ester to an aldehyde. researchgate.net
This N,N-di-Boc-glutamate γ-semialdehyde is a stable yet versatile intermediate for the synthesis of unnatural amino acids through reactions like the Wittig olefination. researchgate.netnih.gov Further exploration could involve asymmetric additions to the aldehyde, or its use in multicomponent reactions to rapidly build molecular complexity.
The selective deprotection of one Boc group over the other, or the selective deprotection of N-Boc groups in the presence of other protecting groups (an orthogonal strategy), presents another area for investigation. organic-chemistry.orgnih.gov Iron(III) chloride has been shown to be effective for the selective deprotection of N-Boc groups in N,N'-diprotected amines, a method that could potentially be fine-tuned for this compound. csic.es Such selective manipulations would open up pathways for stepwise derivatization, allowing the controlled introduction of different functionalities.
Advanced Applications in Complex Molecular Architecture Construction, Beyond Current Peptidomimetics
While N-Boc protected amino acids are staples in peptide synthesis, the future applications of this compound are expected to extend far beyond traditional peptidomimetics. numberanalytics.com Its bifunctional nature, with two ester groups and a protected amine, makes it an ideal starting material for the synthesis of diverse and complex molecular scaffolds.
One emerging area is in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com For example, orthogonally protected glutamic acid analogs have been used to create macrocyclic ligands for protein-protein interaction targets. rsc.org this compound could serve as a key building block in the synthesis of such complex structures, including alkaloids and polycyclic compounds. Its use in the preparation of chiral N-(aminocycloalkylene)amino acid derivatives further highlights its potential in creating novel scaffolds for drug discovery. nih.gov
The development of β-amino acids, which are important components of many biologically active molecules, is another promising application. rsc.orgrsc.orgnih.gov Methodologies starting from α-amino acids could be adapted, using this compound as a chiral precursor to access novel β-amino acid derivatives with unique side chains.
Integration with Automated Synthesis and Flow Chemistry Platforms for High-Throughput Research
The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis and flow chemistry platforms. drugtargetreview.com this compound is well-suited for integration into these high-throughput workflows. Flow chemistry offers precise control over reaction parameters such as temperature and residence time, which can be leveraged for selective reactions.
For instance, thermal deprotection of N-Boc groups in continuous flow has been demonstrated as an efficient method that can avoid the use of acid catalysts. nih.govacs.org This technique allows for selective deprotection based on the chemical environment of the Boc group, which could be highly valuable for molecules with multiple protecting groups. nih.gov Flow reactors using immobilized reagents and scavengers have also been developed for peptide synthesis, a technology that could be adapted for reactions involving this compound to streamline synthesis and purification. durham.ac.uk The development of fully automated multichannel peptide synthesizers capable of handling Boc chemistry further underscores the potential for high-throughput applications. nih.gov
Table 2: Potential Advantages of Flow Chemistry for Reactions of this compound
| Parameter | Batch Chemistry | Flow Chemistry |
| Temperature Control | Difficult to control precisely, potential for hotspots. | Precise and uniform temperature control. |
| Reaction Time | Longer reaction times often required. | Short residence times possible, enhancing productivity. |
| Safety | Handling of hazardous intermediates can be risky at scale. | Improved safety due to small reaction volumes and containment. |
| Selectivity | Can be challenging to achieve high selectivity. | Enhanced selectivity through precise control of conditions. acs.org |
| Scalability | Scaling up can be non-linear and problematic. | More straightforward and predictable scalability. |
| Automation | Can be automated, but integration can be complex. | Readily integrated into automated, multi-step synthesis platforms. drugtargetreview.com |
Deepening Computational Insights into this compound Reactivity and Potential Biological Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity and properties. acs.org Future research will likely employ advanced computational modeling to gain deeper insights into the behavior of this compound.
DFT calculations can be used to model reaction mechanisms, such as the selective deprotection of one Boc group, helping to rationalize experimental observations and guide the design of new synthetic methods. csic.es For example, computational modeling has been used to understand the relationship between the electrophilicity of the N-Boc carbonyl group and the rate of thermal deprotection. researchgate.net Such studies on this compound could predict its conformational preferences, the stability of reaction intermediates, and the activation barriers for various transformations.
Furthermore, computational methods can be used to predict potential biological interactions. By modeling the docking of this compound derivatives into the active sites of enzymes or receptors, researchers can pre-screen for potential biological activity, accelerating the drug discovery process. This in-silico approach can help to prioritize synthetic targets and focus laboratory efforts on the most promising candidates.
Q & A
Q. What are the standard synthetic routes for preparing di-methyl N,N-di-Boc-glutamate, and what key reaction conditions must be controlled?
this compound is typically synthesized via sequential protection of the amine and carboxylic acid groups in glutamic acid. The Boc (tert-butoxycarbonyl) groups are introduced using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions, often in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). Esterification of the carboxylate groups is achieved using methanol and a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or HCl gas. Critical parameters include:
- Temperature control : Reactions are typically conducted at 0–25°C to avoid premature deprotection .
- Moisture-free environment : Boc groups are sensitive to hydrolysis, necessitating anhydrous solvents (e.g., DMF or dichloromethane) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of Boc groups (δ ~1.4 ppm for tert-butyl protons) and methyl ester signals (δ ~3.6–3.8 ppm). The absence of free amine protons (δ < 5 ppm) validates successful protection .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) confirm molecular weight (e.g., C₁₉H₃₄N₂O₈ for this compound) .
- IR spectroscopy : Bands at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) validate functional groups .
Q. What are the critical considerations for storage and handling of this compound to maintain stability?
- Storage : Keep at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of Boc groups. Desiccants (e.g., molecular sieves) are essential in storage containers .
- Handling : Use anhydrous solvents (e.g., DMF, acetonitrile) during reactions. Avoid prolonged exposure to acidic/basic conditions, which accelerate deprotection .
Advanced Research Questions
Q. How do competing reaction pathways during deprotection of N,N-di-Boc groups in this compound affect product yield, and what strategies mitigate side reactions?
Deprotection with trifluoroacetic acid (TFA) or HCl in dioxane can lead to side reactions such as:
- Ester hydrolysis : Methanol esters may hydrolyze under prolonged acidic conditions. Mitigation involves using shorter reaction times (1–2 hours) and low temperatures (0°C) .
- Racemization : Acidic conditions can epimerize the α-carbon. Additives like anisole or thioanisole act as scavengers to minimize degradation .
- Byproduct formation : Monitor reactions via TLC or LC-MS to optimize quenching (neutralization with NaHCO₃) .
Q. What mechanistic insights explain the stereochemical outcomes observed in nucleophilic substitutions involving this compound intermediates?
The steric bulk of Boc groups directs nucleophilic attack to the less hindered carboxylate site. For example:
- In Curtius rearrangements, the Boc-protected amine stabilizes transition states, favoring retention of configuration at the α-carbon .
- Density functional theory (DFT) studies suggest that electronic effects from the Boc groups polarize the carbonyl, enhancing electrophilicity at specific positions .
Q. How can advanced mass spectrometry techniques differentiate between diastereomeric byproducts formed during peptide coupling reactions using this compound?
- High-resolution mass spectrometry (HRMS) : Exact mass measurements distinguish diastereomers with identical nominal masses but different isotopic profiles .
- Tandem MS (MS/MS) : Fragmentation patterns (e.g., loss of Boc groups or methyl esters) provide structural clues. For example, diastereomers may show distinct ion intensity ratios due to steric effects on fragmentation pathways .
- Ion mobility spectrometry (IMS) : Separates diastereomers based on collision cross-section differences, even when co-eluting in LC .
Methodological Notes
-
Spectral reference tables :
| ¹H NMR (CDCl₃) | δ 1.42 (s, 18H, Boc CH₃), 2.35–2.50 (m, 2H, CH₂), 3.68 (s, 6H, OCH₃) |
| ¹³C NMR | δ 28.1 (Boc CH₃), 80.5 (Boc C-O), 172.8 (ester C=O) | -
Key synthetic challenges :
- Boc group stability during esterification requires pH-neutral conditions .
- Racemization during peptide coupling necessitates using coupling agents like HOBt/DIC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
